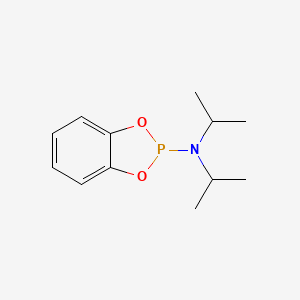acetonitrile CAS No. 83808-80-4](/img/structure/B14421359.png)
[(E)-Benzylideneamino](1,3-dithiolan-2-ylidene)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Benzylideneaminoacetonitrile is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzylideneamino group and a 1,3-dithiolan-2-ylidene moiety, making it a versatile molecule for synthetic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Benzylideneaminoacetonitrile typically involves the reaction of benzylideneamine with 1,3-dithiolane-2-thione in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Benzylideneaminoacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylideneamino derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-Benzylideneaminoacetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-Benzylideneaminoacetonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, by targeting the enzyme lanosterol demethylase. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Luliconazole: An imidazole antifungal agent with a similar dithiolan-2-ylidene structure.
Terbinafine: An allylamine antifungal agent that inhibits squalene epoxidase.
Lanoconazole: Another imidazole antifungal with a similar mechanism of action.
Uniqueness
(E)-Benzylideneaminoacetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
| 83808-80-4 | |
Molekularformel |
C12H10N2S2 |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
2-(benzylideneamino)-2-(1,3-dithiolan-2-ylidene)acetonitrile |
InChI |
InChI=1S/C12H10N2S2/c13-8-11(12-15-6-7-16-12)14-9-10-4-2-1-3-5-10/h1-5,9H,6-7H2 |
InChI-Schlüssel |
BTYKKUDBMIXKMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=C(C#N)N=CC2=CC=CC=C2)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


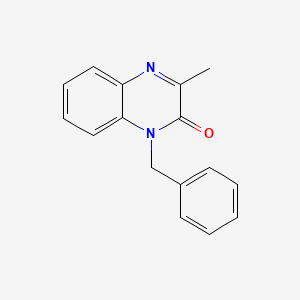
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)

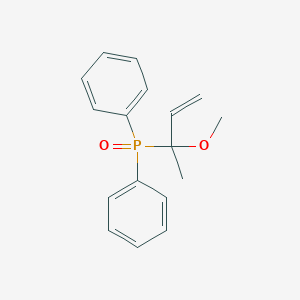
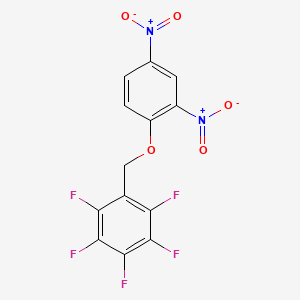
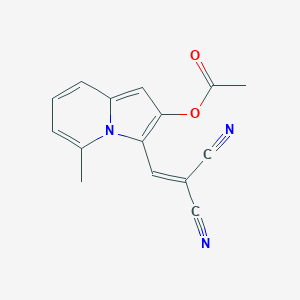

![1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol](/img/structure/B14421355.png)
